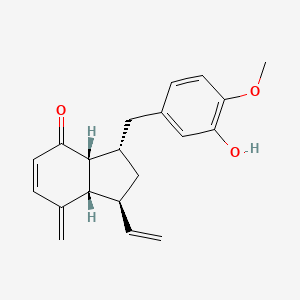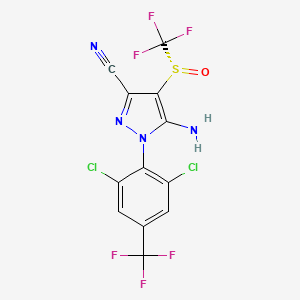
(R)-fipronil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-fipronil is a 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile that has R configuration at the sulfoxide. It is an enantiomer of a (S)-fipronil.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation
- Dissipation in Aquatic Ecosystems : Fipronil undergoes complex transformation processes in aquatic ecosystems. It is transferred from water to organic matter, forming metabolites that retain insecticidal properties (Aajoud, Ravanel, & Tissut, 2003).
- Enantioselectivity in Toxicity and Degradation : Fipronil's enantioselectivity (differences in behavior of molecule's mirror images) affects its environmental fate and toxicity. Specific enantiomers show different degradation patterns and effects on organisms in sediments and urban runoff (Nillos, Lin, Gan, Bondarenko, & Schlenk, 2009).
Insecticidal Efficacy
- Effectiveness Against Stored-Product Insects : Fipronil's efficacy as a grain protectant against various stored-product insect pests was confirmed, with effectiveness influenced by factors like temperature and humidity (Kavallieratos, Athanassiou, Vayias, & Betsi, 2010).
- Resistance in Cattle Ticks : There's evidence of fipronil resistance in Brazilian cattle ticks, highlighting the need for careful management of its use in veterinary contexts (Castro-Janer et al., 2010).
Impact on Non-Target Species
- Toxicity to Honeybees : The toxicity of fipronil and its enantiomers to honeybees was assessed, indicating potential risks to these non-target insects (Li, Bao, Yang, Zheng, Li, & Tao, 2010).
- Behavioral Changes in Zebrafish : Exposure to low-dose fipronil induced anxiety-like behavior in zebrafish, suggesting neurotoxicity that varies based on the enantiomer (Qian, Ji, Yue, & Zhao, 2019).
Veterinary Applications
- Injectable Form for Cattle : Fipronil's efficacy against Rhipicephalus microplus in cattle was demonstrated when applied subcutaneously, suggesting an innovative veterinary application (Cid et al., 2016).
Interaction with Biological Systems
- Inhibition of Human Cytochrome P450 : Fipronil and its metabolite fipronil sulfone were found to inhibit the human cytochrome P450 2D6 enzyme, highlighting potential drug-pesticide interactions (Carrão et al., 2019).
Novel Applications and Resistance
- Novel Application Against Triatomine Insects : Fipronil showed effectiveness against triatomine bugs, vectors of Chagas disease, suggesting a new application area (Rojas de Arias & Fournet, 2002).
- Emergence of Resistance in Field Ticks : There's evidence of emerging resistance to fipronil in cattle ticks Rhipicephalus microplus and Hyalomma anatolicum, underscoring the need for resistance management (Gupta, Gupta, & Kumar, 2020).
Other Notable Research
- Impact on Model Membranes : A study showed that fipronil affects the physical properties of model membranes, influencing its action mechanism on gamma-aminobutyric acid type A receptor (Felsztyna et al., 2020).
- Detection in Food Samples : A label-free surface-enhanced Raman spectroscopy approach was developed for detecting fipronil residues in chicken eggs, demonstrating a practical solution for food safety inspection (Muhammad et al., 2020).
Eigenschaften
Molekularformel |
C12H4Cl2F6N4OS |
|---|---|
Molekulargewicht |
437.1 g/mol |
IUPAC-Name |
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(R)-trifluoromethylsulfinyl]pyrazole-3-carbonitrile |
InChI |
InChI=1S/C12H4Cl2F6N4OS/c13-5-1-4(11(15,16)17)2-6(14)8(5)24-10(22)9(7(3-21)23-24)26(25)12(18,19)20/h1-2H,22H2/t26-/m1/s1 |
InChI-Schlüssel |
ZOCSXAVNDGMNBV-AREMUKBSSA-N |
Isomerische SMILES |
C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)[S@@](=O)C(F)(F)F)N)Cl)C(F)(F)F |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)S(=O)C(F)(F)F)N)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


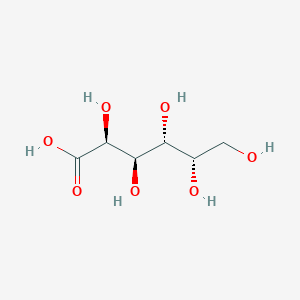
![3,8-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B1254241.png)

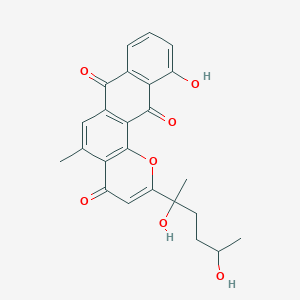
![4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridin-7-ol](/img/structure/B1254245.png)
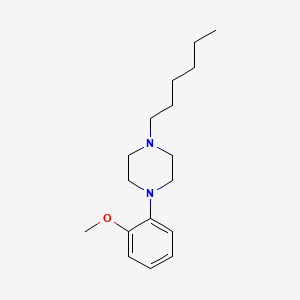


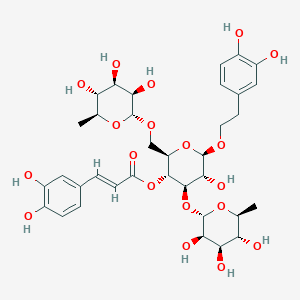

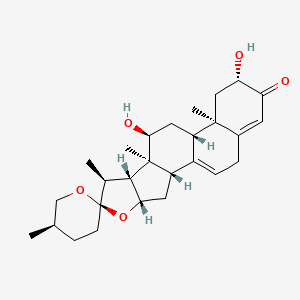
![(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhex-4-en-1-yl]-9-(2-hydroxy-2-methylpropyl)-6,18,24-triisobutyl-3,21-diisopropyl-1,4,7,10,12,15,19,28-octamethyl-1,4,7,10,13,16,19,22,25,28,31-undecaazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1254261.png)
